PINAVERIUM BROMIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

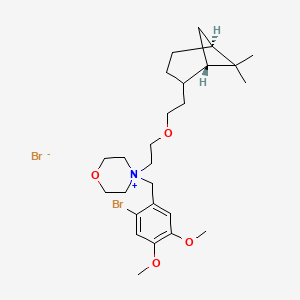

PINAVERIUM BROMIDE is a complex organic compound with a unique structure that combines a brominated aromatic ring, a morpholine ring, and a bicyclic heptane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PINAVERIUM BROMIDE typically involves multiple steps:

Bromination of 4,5-dimethoxybenzyl alcohol: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using bromine in the presence of a suitable solvent like dichloromethane to yield 2-bromo-4,5-dimethoxybenzyl bromide.

Formation of the morpholine derivative: The brominated product is then reacted with morpholine in the presence of a base such as potassium carbonate to form the corresponding morpholine derivative.

Attachment of the bicyclic heptane system: The morpholine derivative is further reacted with 2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the bicyclic heptane system.

Reduction: Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or another substituent.

Substitution: The bromine atom in the aromatic ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

Oxidation: Products may include quinones or carboxylic acids.

Reduction: Products may include dehalogenated compounds or alcohols.

Substitution: Products may include ethers or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound may serve as a probe for studying the interactions between small molecules and biological macromolecules. Its brominated aromatic ring and morpholine moiety make it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the morpholine ring suggests possible activity as a central nervous system agent, while the brominated aromatic ring may confer antimicrobial properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. Its potential reactivity also makes it a candidate for use in various chemical processes.

Mechanism of Action

The mechanism of action of PINAVERIUM BROMIDE is not well understood, but it is likely to involve interactions with specific molecular targets. The brominated aromatic ring may interact with hydrophobic pockets in proteins, while the morpholine ring could engage in hydrogen bonding or electrostatic interactions. The bicyclic heptane system may provide additional binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

- 4-[(2-chloro-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;chloride

- 4-[(2-fluoro-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;fluoride

Uniqueness

The uniqueness of PINAVERIUM BROMIDE lies in its combination of a brominated aromatic ring, a morpholine ring, and a bicyclic heptane system

Biological Activity

Pinaverium bromide is a quaternary ammonium compound primarily used as an antispasmodic agent in the treatment of functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS). Its biological activity is characterized by its spasmolytic effects on smooth muscle, selective action on gastrointestinal tissues, and pharmacokinetic properties that facilitate its therapeutic efficacy while minimizing systemic side effects.

This compound acts primarily as a calcium channel blocker, inhibiting the influx of calcium ions (Ca2+) through voltage-dependent channels in gastrointestinal smooth muscle cells. This mechanism leads to relaxation of the gastrointestinal tract, effectively alleviating symptoms associated with spasms and motility disorders. The selectivity for gastrointestinal tissues is attributed to its low systemic absorption and high protein binding (approximately 97%) which ensures that most of the drug remains within the digestive system .

Pharmacokinetics

- Absorption : this compound exhibits poor oral bioavailability (less than 1%) due to its polar structure and high molecular weight. After oral administration, only 5-10% is absorbed, with rapid uptake by the liver and excretion via bile .

- Distribution : The drug is highly bound to plasma proteins, ensuring localized action in the gastrointestinal tract.

- Elimination : It is primarily eliminated through feces, with minimal enterohepatic recycling observed .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating IBS and other gastrointestinal disorders:

- IBS Treatment : A meta-analysis indicated that pinaverium significantly improves overall IBS symptoms compared to placebo, with a standardized mean difference (SMD) of 0.64 and a number needed to treat (NNT) of 4 . In a randomized controlled trial, pinaverium demonstrated rapid relief of abdominal pain, bloating, and stool consistency improvements within the first three days of treatment .

| Outcome Measure | Pinaverium Group (%) | Placebo Group (%) | P-value |

|---|---|---|---|

| Pain relief (Day 1) | 52.3 | 17.4 | <0.001 |

| Stool consistency (Week 1) | 47.7 | 28.8 | <0.001 |

| Overall symptom relief | 68.9 | 37.1 | <0.001 |

Case Studies

- Study on Refractory Dyspepsia : In a study investigating pinaverium as an add-on therapy for refractory dyspepsia, it was found to be safe but did not show significant improvement compared to control groups .

- Combination Therapy : A clinical trial assessing the combination of this compound with simethicone reported significant improvements in abdominal pain and bloating across all IBS subtypes after four weeks of treatment .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Adverse effects are rare and typically mild, with no significant cardiovascular side effects reported due to its localized action within the gastrointestinal tract .

Properties

IUPAC Name |

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19?,21-,22-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXLCMLVINENI-HWSQDURDSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CCC([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.